1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole
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Overview
Description
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole is a compound that features a bicyclic structure fused with an imidazole ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with imidazole under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes such as distillation or crystallization to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bicyclic structure may enhance the compound’s stability and binding affinity, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Bicyclo[2.2.1]hept-2-yl)-1H-imidazole
- 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-pyrazole
- 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-triazole
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole is unique due to its specific bicyclic structure fused with an imidazole ring, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12N2 |
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Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)imidazole |
InChI |
InChI=1S/C10H12N2/c1-2-9-5-8(1)6-10(9)12-4-3-11-7-12/h1-4,7-10H,5-6H2 |
InChI Key |
WPWDDHUQPQBDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)N3C=CN=C3 |
Origin of Product |
United States |
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